molecular formula C19H17N3O2S3 B3311640 N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide CAS No. 946272-22-6

N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide

Cat. No.: B3311640
CAS No.: 946272-22-6
M. Wt: 415.6 g/mol
InChI Key: QQZFILFZLCYTHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Cyclopropylamino Group: This step might involve nucleophilic substitution reactions where a cyclopropylamine is introduced.

    Formation of the Thiophene Ring: This can be synthesized through various methods, including the Gewald reaction.

    Final Coupling: The final step would involve coupling the thiazole and thiophene rings through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the carbonyl groups, converting them to alcohols.

    Substitution: Various substitution reactions can occur, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent, subject to further research and clinical trials.

    Industry: Used in the synthesis of materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide.

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide.

Uniqueness

N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and rings, which might confer distinct biological activities and chemical properties compared to other thiazole or thiophene derivatives.

Properties

IUPAC Name

N-[2-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S3/c23-15(20-13-8-9-13)11-26-19-21-16(12-5-2-1-3-6-12)18(27-19)22-17(24)14-7-4-10-25-14/h1-7,10,13H,8-9,11H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZFILFZLCYTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=NC(=C(S2)NC(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Reactant of Route 5
N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-((2-(cyclopropylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.